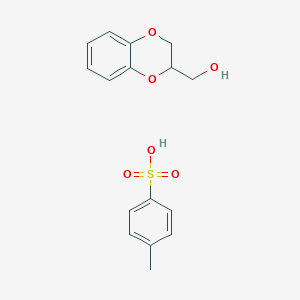
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound consists of a 2,3-dihydro-1,4-benzodioxin ring system attached to a methanol group, and it is further combined with 4-methylbenzenesulfonic acid. The presence of the benzodioxin ring imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, a similar compound, are extensively utilized in diverse medicinal substances and bioactive natural compounds . These compounds exhibit significant biological activities and are used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Mode of Action
It’s worth noting that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Biochemical Pathways
Some compounds with a similar structure have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Result of Action
It’s worth noting that some compounds with a similar structure have shown intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-ylmethanol typically involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxin ring.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, including the development of drugs for treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the methanol and sulfonic acid groups.
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: Similar to the target compound but with different substitution patterns.
4-Methylbenzenesulfonic acid: The sulfonic acid component of the target compound, used in various chemical reactions.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is unique due to the combination of the benzodioxin ring, methanol group, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
CAS No. |
1094-91-3 |
|---|---|
Molecular Formula |
C16H18O6S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
UJTGVVRXWBSDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
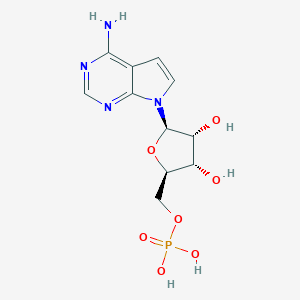
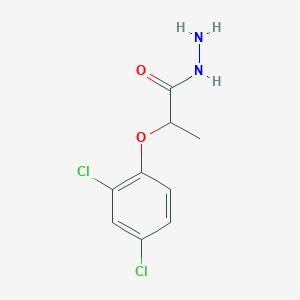
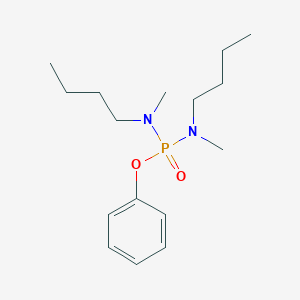
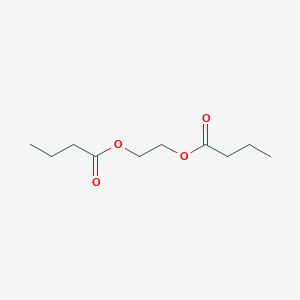
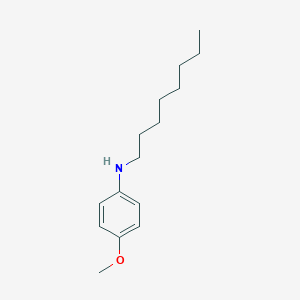
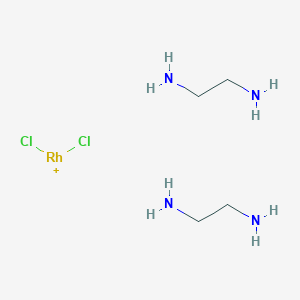
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
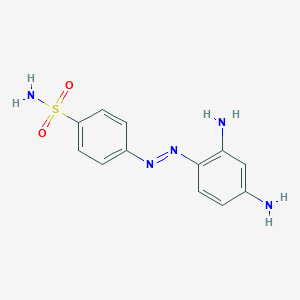
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
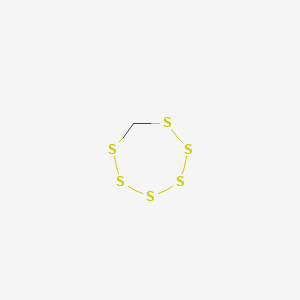
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
